N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-5-4-6-14(9-12)19-11-13(10-16(19)20)18-23(21,22)15-7-2-1-3-8-15/h1-9,13,18H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKGCDBAVATBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of γ-Amino Acids
A scalable approach involves the cyclization of γ-amino acids or esters. For example, 4-aminobutyric acid derivatives undergo intramolecular dehydration under acidic conditions to form the pyrrolidinone ring. Modified protocols using microwave-assisted heating (90–140°C) reduce reaction times and improve selectivity.
Michael Addition-Cyclization
Alternative routes employ α,β-unsaturated carbonyl compounds reacting with amines. For instance, acrylamide derivatives react with primary amines in polar aprotic solvents (e.g., DMF, NMP) to form pyrrolidinones. This method offers flexibility in introducing substituents at the 3-position.
Functionalization of the Pyrrolidinone Core
Introduction of the 3-Fluorophenyl Group
Nucleophilic aromatic substitution (NAS) is a key strategy for attaching the 3-fluorophenyl moiety. A representative protocol involves:
- Substrate Preparation : 3-Fluoroaniline is treated with a nitro-activated aromatic electrophile (e.g., 1-chloro-3-nitrobenzene) in DMF at 80–150°C.
- Reduction : The intermediate nitro compound is hydrogenated using Pd/C or Raney Nickel under H₂ (3–5 bar) to yield the amine.
- Coupling : The amine reacts with the pyrrolidinone precursor via Buchwald-Hartwig amination or SNAr, depending on the leaving group.
Optimization Notes :
Sulfonylation at the 3-Position
The benzenesulfonamide group is introduced via sulfonylation of a secondary amine intermediate:
- Amine Activation : The pyrrolidinone-derived amine is generated by deprotecting an acetamide precursor (e.g., using HCl in refluxing ethanol).
- Sulfonation : Reacting the free amine with benzenesulfonyl chloride in the presence of a base (e.g., pyridine or Et₃N) in dichloromethane at 0–25°C.
Key Data :
- Yields range from 65% to 79% after recrystallization from isopropyl alcohol.
- Purity is confirmed by HPLC (>98%) and NMR (absence of residual amine peaks).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
- Hydrogenation Catalysts : Pd/C (5% wt) achieves >95% conversion in nitro reductions.
- Phase-Transfer Agents : Tris(dioxa-3,6-heptyl)amine (TDA-1) enhances interfacial reactions in biphasic systems.
Analytical Characterization
Spectroscopic Data
Purity and Yield
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Cyclization | 78 | 92 |
| NAS (3-Fluorophenyl) | 85 | 95 |
| Sulfonylation | 79 | 98 |
Industrial-Scale Considerations
Chemical Reactions Analysis
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the fluorophenyl group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Mechanism of Action:
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide has been investigated for its potential as an enzyme inhibitor and receptor modulator. It interacts with specific molecular targets, leading to various biological effects such as:
- Inhibition of Enzyme Activity: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Alteration of Receptor Signaling: It can modulate receptor activity, which may contribute to its therapeutic effects.
Research Findings:
Studies have shown that this compound exhibits anti-inflammatory and anticancer properties. For instance, it has been tested in vitro against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation in vivo.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally related compounds. The following table summarizes key features:
| Compound Name | Key Features | Distinctiveness |
|---|---|---|
| 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline | Contains a pyrazole ring | Different heterocyclic structure |
| 4-Methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide | Features an oxadiazole ring | Variation in functional groups |
| 4-Fluoro-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-YL]benzene-1-sulfonamide | Similar pyrrolidine structure | Different substitution pattern on the pyrrolidine |
Case Studies
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, the compound demonstrated potent cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. These findings highlight its potential utility in cancer therapeutics.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase . This inhibition disrupts essential biological processes, leading to the compound’s antibacterial and anticancer effects. The fluorophenyl group and pyrrolidinone ring contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide can be compared with other sulfonamide compounds, such as:
Sulfamethoxazole: A commonly used antibacterial sulfonamide.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Indisulam: An anticancer sulfonamide currently in clinical trials. The uniqueness of this compound lies in its specific structural features, such as the fluorophenyl group and pyrrolidinone ring, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H18F N3O2S
- Molecular Weight : 345.41 g/mol
The presence of the fluorophenyl group and the pyrrolidine structure contributes to its biological activity. The sulfonamide moiety is known for its role in various pharmacological effects, particularly in enzyme inhibition.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrases, which play a crucial role in maintaining acid-base balance and fluid secretion in various tissues. This compound exhibits selective inhibition of specific isoforms, which may lead to therapeutic effects in conditions such as glaucoma or certain cancers .
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through mitochondrial pathways, which is critical for developing anticancer therapies .
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth by targeting specific metabolic pathways .
Case Studies and Experimental Data
- In Vitro Studies : A study evaluated the cytotoxic effects of related pyrrolidine derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability, particularly in hypoxic conditions, suggesting their potential use in targeting dormant cancer cells .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity of sulfonamide derivatives. These models highlighted the importance of specific structural features for enhancing inhibitory effects against target enzymes .
Biological Activity Table
| Property | Value |
|---|---|
| Molecular Formula | C17H18F N3O2S |
| Molecular Weight | 345.41 g/mol |
| Enzyme Inhibition | Carbonic Anhydrase |
| Cytotoxicity | High against cancer cell lines |
| Antimicrobial Activity | Potentially effective |
Q & A
Q. What are the established synthetic routes for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide, and what analytical methods validate its purity and structure?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrrolidinone core via cyclization of a fluorophenyl-substituted precursor under acidic or basic conditions.
- Step 2 : Sulfonamide coupling using benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group.
- Step 3 : Purification via column chromatography or recrystallization.
Structural validation employs: - Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton and carbon environments (e.g., fluorophenyl aromatic signals at ~7.0–7.5 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₁₇H₁₆FN₂O₃S).
- X-ray Crystallography : Resolves 3D conformation using SHELX software for refinement .
Q. How is the compound’s solubility and stability assessed for in vitro assays?
- Methodological Answer :
- Solubility : Tested in DMSO (primary solvent) and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.
- Stability : Incubated at 37°C in physiological buffers (pH 7.4) over 24–72 hours, with degradation monitored via LC-MS.
- Critical Note : Fluorophenyl and sulfonamide groups may confer pH-dependent solubility; stability in biological matrices (e.g., plasma) requires separate validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous sulfonamide derivatives?
- Methodological Answer : Discrepancies often arise from:
- Substituent Positioning : Compare 3-fluorophenyl vs. 4-fluorophenyl analogs (e.g., shows altered potency due to fluorine position).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to control for variability.
- Data Normalization : Use positive controls (e.g., known enzyme inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for target selectivity?
- Methodological Answer :
- Core Modifications : Introduce methyl/methoxy groups to the pyrrolidinone ring to assess steric effects ( shows trifluoromethyl groups enhance lipophilicity).
- Sulfonamide Variants : Replace benzenesulfonamide with pyridine- or thiophene-sulfonamide to alter H-bonding interactions.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like autotaxin (ATX) or kinases .
Q. What experimental designs validate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic substrates (e.g., FS-3 for ATX) to measure inhibition kinetics (Km/Vmax shifts).
- Cellular Models : CRISPR-edited cell lines (e.g., ATX-knockout) confirm target specificity.
- Biophysical Validation : Surface plasmon resonance (SPR) or ITC quantifies binding thermodynamics .
Data Contradiction Analysis
Q. How to address conflicting crystallographic data on the compound’s conformation in different solvent systems?
- Methodological Answer :
- Solvent Screening : Recrystallize in polar (ethanol/water) vs. non-polar (hexane) solvents to assess packing effects.
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in pyrrolidinone).
- Theoretical Calculations : Compare DFT-optimized gas-phase vs. solvated structures (e.g., using Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
